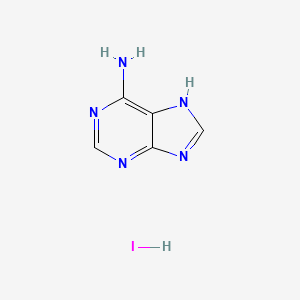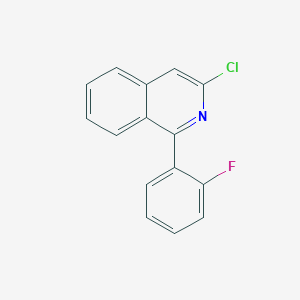
3-Chloro-1-(2-fluorophenyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-氯-1-(2-氟苯基)异喹啉是一种属于异喹啉家族的杂环芳香族化合物。它的特点是在异喹啉环的第三位有一个氯原子,在第一位有一个氟苯基。
准备方法
合成路线和反应条件
3-氯-1-(2-氟苯基)异喹啉的合成通常涉及以下步骤:
起始原料: 合成从商业上可获得的起始原料开始,例如2-氟苯甲醛和3-氯苯胺。
缩合反应: 第一步涉及在合适的催化剂存在下,2-氟苯甲醛与3-氯苯胺缩合形成中间席夫碱。
环化: 席夫碱在酸性条件下发生环化,形成异喹啉环。
纯化: 最终产物通过重结晶或柱色谱等技术进行纯化,以获得纯的3-氯-1-(2-氟苯基)异喹啉。
工业生产方法
3-氯-1-(2-氟苯基)异喹啉的工业生产方法可能涉及大规模间歇式或连续流工艺。这些方法通常使用自动化反应器和先进的纯化系统,以确保最终产品的高产率和纯度。
化学反应分析
反应类型
3-氯-1-(2-氟苯基)异喹啉可以发生各种化学反应,包括:
取代反应: 在合适的条件下,第三位的氯原子可以被其他亲核试剂取代。
氧化和还原: 该化合物可以发生氧化和还原反应,导致形成不同的衍生物。
偶联反应: 它可以参与偶联反应,例如铃木-宫浦偶联,形成联芳基化合物。
常用试剂和条件
取代反应: 常用试剂包括胺或硫醇等亲核试剂,反应通常在极性溶剂(如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO))中进行。
氧化和还原: 在受控条件下使用高锰酸钾 (KMnO4) 等氧化剂或硼氢化钠 (NaBH4) 等还原剂。
偶联反应: 钯催化剂和硼酸通常用于铃木-宫浦偶联反应。
主要形成的产物
这些反应形成的主要产物包括各种取代的异喹啉衍生物,这些衍生物可以进一步用于不同的应用。
科学研究应用
3-氯-1-(2-氟苯基)异喹啉有几个科学研究应用:
药物化学: 它被用作合成具有潜在治疗作用的药物化合物的构建块。
材料科学: 该化合物正在探索其在有机电子材料开发中的潜在用途。
生物学研究: 它被用于生物学研究,以研究其对各种生物途径和靶点的影响。
化学研究: 该化合物在各种化学研究中用作模型化合物,以了解异喹啉衍生物的反应性和性质。
5. 作用机理
3-氯-1-(2-氟苯基)异喹啉的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可以与某些酶或受体结合,导致其活性的调节。确切的分子靶点和途径取决于具体的应用和所研究的生物系统。
作用机制
The mechanism of action of 3-Chloro-1-(2-fluorophenyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
类似化合物
3-氯异喹啉: 缺少氟苯基,在某些应用中不太通用。
1-(2-氟苯基)异喹啉: 缺少氯原子,这可能会影响其反应性和性质。
3-溴-1-(2-氟苯基)异喹啉: 结构相似,但用溴原子代替了氯原子,这可能导致不同的反应性和应用。
独特性
3-氯-1-(2-氟苯基)异喹啉的独特之处在于它同时存在氯原子和氟苯基,赋予了其独特的化学性质和反应性。这种组合使其成为各种研究和工业应用的宝贵化合物。
属性
CAS 编号 |
89721-09-5 |
|---|---|
分子式 |
C15H9ClFN |
分子量 |
257.69 g/mol |
IUPAC 名称 |
3-chloro-1-(2-fluorophenyl)isoquinoline |
InChI |
InChI=1S/C15H9ClFN/c16-14-9-10-5-1-2-6-11(10)15(18-14)12-7-3-4-8-13(12)17/h1-9H |
InChI 键 |
PJDPZMNQISTLDA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N=C2C3=CC=CC=C3F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11859139.png)
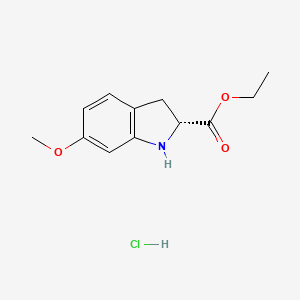

![7-Iodobenzo[d]thiazole](/img/structure/B11859146.png)

![6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11859165.png)
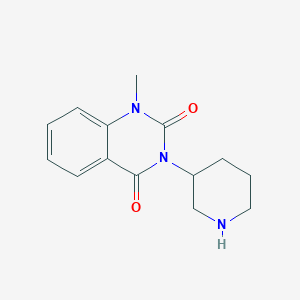
![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11859185.png)
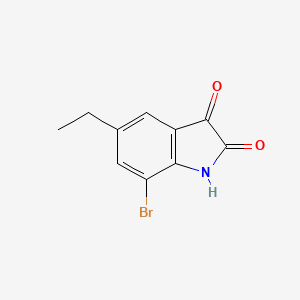
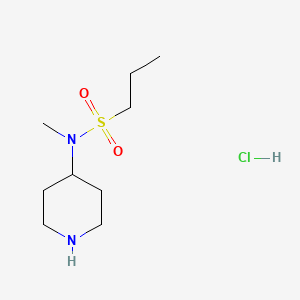

![Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11859210.png)

